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3-Butyl-5-isopropyl-1H-pyrazole

Catalog No.
S14498418
CAS No.
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butyl-5-isopropyl-1H-pyrazole

Product Name

3-Butyl-5-isopropyl-1H-pyrazole

IUPAC Name

5-butyl-3-propan-2-yl-1H-pyrazole

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c1-4-5-6-9-7-10(8(2)3)12-11-9/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

USRQPDZROQQCJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NN1)C(C)C

3-Butyl-5-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C10H18N2C_{10}H_{18}N_{2}, and it has a molecular weight of 166.26 g/mol. The compound is notable for its unique substitution pattern, which includes an isopropyl group at the 5-position and a butyl group at the 3-position of the pyrazole ring. This specific arrangement influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemical development .

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole oxides.
  • Reduction: Reduction reactions can be performed with agents like sodium borohydride, converting the compound into hydrazine derivatives.
  • Substitution: Electrophilic substitution reactions can occur at nitrogen or carbon atoms within the pyrazole ring, often facilitated by halogenating agents or alkylating agents .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionBromine, methyl iodideVaries by reaction

The biological activity of 3-butyl-5-isopropyl-1H-pyrazole has been investigated for its potential therapeutic applications. It has shown promise as an enzyme inhibitor in various biochemical pathways, potentially affecting inflammation and microbial activity. Research indicates that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for further pharmacological studies .

The synthesis of 3-butyl-5-isopropyl-1H-pyrazole typically involves the cyclization of hydrazine derivatives with suitable carbonyl compounds. One common method includes:

  • Cyclization: Reacting butylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole.
  • Industrial Methods: Continuous flow reactors are often employed to optimize reaction conditions and improve yield, utilizing catalysts such as palladium or copper to enhance cyclization efficiency .

Alternative Synthesis Approaches

Other synthetic routes may involve:

  • Condensation reactions with 1,3-dicarbonyl compounds.
  • Nucleophilic addition followed by intramolecular cyclization .

3-Butyl-5-isopropyl-1H-pyrazole has diverse applications across several domains:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Investigated for its potential use in developing agrochemicals due to its biological activity.
  • Material Science: Explored for applications in synthesizing novel materials and dyes .

Studies on the interactions of 3-butyl-5-isopropyl-1H-pyrazole with biological targets have revealed that it can inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to its observed effects in biological assays . Further research is needed to elucidate the precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 3-butyl-5-isopropyl-1H-pyrazole. These include:

  • 3-butyl-5-methyl-1H-pyrazole
  • 3-butyl-5-ethyl-1H-pyrazole
  • 3-butyl-5-propyl-1H-pyrazole

Comparison Highlights

The uniqueness of 3-butyl-5-isopropyl-1H-pyrazole lies in its specific substitution pattern, which influences both its reactivity and biological activity compared to its analogs. For instance:

Compound NameUnique Features
3-butyl-5-methyl-1H-pyrazoleContains a methyl group instead of isopropyl
3-butyl-5-ethyl-1H-pyrazoleHas an ethyl group at the 5-position
3-butyl-5-propyl-1H-pyrazoleFeatures a propyl group instead of isopropyl

These variations can significantly impact pharmacokinetic properties and binding affinities to molecular targets, highlighting the importance of structural modifications in drug design .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

166.146998583 g/mol

Monoisotopic Mass

166.146998583 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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